14- to 15-Fold Greater hERG Channel Blockade Compared to Quinine
Quinidine is a significantly more potent blocker of the human ether-a-go-go-related gene (hERG) potassium channel compared to its diastereoisomer quinine. This stereoselective difference is a primary driver of quinidine's distinct cardiac electrophysiological profile [1].
| Evidence Dimension | hERG channel block potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.8 ± 0.1 μM (HEK293 cells); IC50 = 3 ± 0.03 μM (Xenopus oocytes) |
| Comparator Or Baseline | Quinine: IC50 = 11 ± 3 μM (HEK293 cells); IC50 = 44 ± 0.6 μM (Xenopus oocytes) |
| Quantified Difference | Quinidine is approximately 14-fold (Xenopus oocytes) to 15-fold (HEK293 cells) more potent. |
| Conditions | Whole-cell patch-clamp recordings in HEK293 cells stably expressing hERG and in Xenopus oocytes. |
Why This Matters
This quantifies quinidine's higher risk of QT prolongation and proarrhythmia, a critical safety and mechanistic consideration when selecting it over quinine for research on cardiac repolarization.
- [1] Wanfang Data. Study on the important target of arrhythmia occurrence and drug intervention: HERG potassium channel. 2009. View Source
